![molecular formula C20H17ClN4O2S B2871541 N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-42-8](/img/no-structure.png)
N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide and its derivatives have been extensively studied for their antitumor effects. A novel series of compounds based on 4(3H)-quinazolinone scaffolds demonstrated significant antitumor efficacy across various tumor cell lines, including renal and lung cancer cells. These compounds, such as 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, showed extensive-spectrum antitumor efficiency, indicating their potential as cancer therapeutics (Mohamed et al., 2016). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity, revealing broad spectrum antitumor activity and potential for further development as cancer treatments (Al-Suwaidan et al., 2016).
Antibacterial and Antifungal Activity
These compounds also possess significant antibacterial and antifungal properties. A series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrated good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Rajanarendar et al., 2010).
Antimicrobial and Antioxidant Potential
Further studies explored the antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones. These compounds showed potent inhibitory action against various bacterial strains and demonstrated profound antioxidant potential, indicating their utility in combating oxidative stress-related disorders (Kumar et al., 2011).
Anti-inflammatory and Analgesic Activities
Compounds containing the quinazolin-4(3H)-one scaffold have also been studied for their anti-inflammatory and analgesic properties. For example, new azolopyrimidoquinolines and pyrimidoquinazolines exhibited significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents for pain and inflammation management (El-Gazzar et al., 2009).
Agricultural Applications
Additionally, quinazolin-4-one derivatives have shown potential as agricultural bactericides against pathogens such as Xanthomonas oryzae pv. oryzae, indicating their utility in plant protection and contributing to agricultural productivity (Du et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the condensation of 4-chlorobenzylamine with 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid, followed by the addition of acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide.", "Step 2: Addition of acetic anhydride and triethylamine to the intermediate to form the final product N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide." ] } | |
Número CAS |
1028685-42-8 |
Fórmula molecular |
C20H17ClN4O2S |
Peso molecular |
412.89 |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C20H17ClN4O2S/c21-13-7-5-12(6-8-13)11-22-17(26)10-9-16-19(27)25-18(23-16)14-3-1-2-4-15(14)24-20(25)28/h1-8,16,23H,9-11H2,(H,22,26) |
Clave InChI |
WBWXKPMCTONNKG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)NCC4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



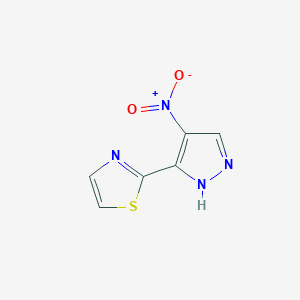
![4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2871459.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2871461.png)
![3-Benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2871462.png)
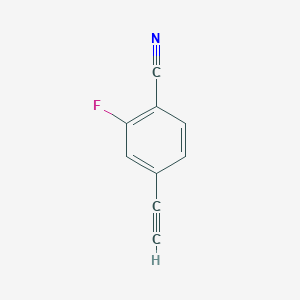

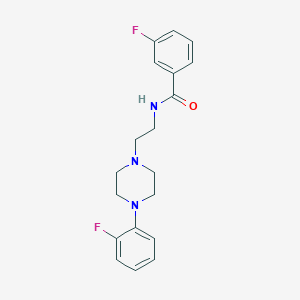
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2871469.png)
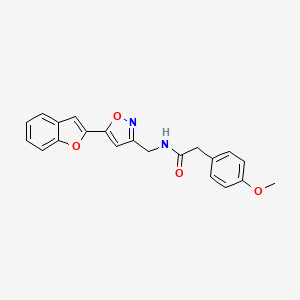


![(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2871476.png)
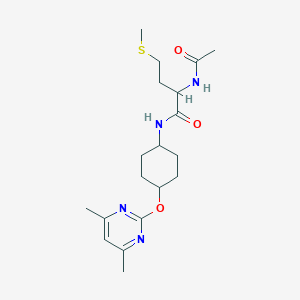
![(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871481.png)